molecular formula C20H17ClN4O3S B5411861 N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide

N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide

Cat. No.: B5411861
M. Wt: 428.9 g/mol
InChI Key: PPKGLFAPTQFTOC-QPJJXVBHSA-N
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Description

“N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C20H18ClN3O5S2 . It has an average mass of 479.957 Da and a monoisotopic mass of 479.037628 Da .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the types of bonds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It contains polar sulfonyl and amide groups, which could make it soluble in polar solvents. The presence of a vinyl group could make it reactive in certain conditions .

Properties

IUPAC Name

N-[4-[[4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-14(26)23-17-8-10-19(11-9-17)29(27,28)25-20-22-13-12-18(24-20)7-4-15-2-5-16(21)6-3-15/h2-13H,1H3,(H,23,26)(H,22,24,25)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKGLFAPTQFTOC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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